molecular formula C20H22FN5O B6998019 N-[(1S)-1-(3-fluoropyridin-2-yl)ethyl]-4-(1H-indol-4-yl)piperazine-1-carboxamide

N-[(1S)-1-(3-fluoropyridin-2-yl)ethyl]-4-(1H-indol-4-yl)piperazine-1-carboxamide

Cat. No.: B6998019
M. Wt: 367.4 g/mol
InChI Key: YVGRHQWSTCRLGN-AWEZNQCLSA-N
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Description

N-[(1S)-1-(3-fluoropyridin-2-yl)ethyl]-4-(1H-indol-4-yl)piperazine-1-carboxamide is an intriguing compound known for its potential applications in various scientific fields, including medicinal chemistry, biology, and industrial research. This compound combines several bioactive moieties, such as fluoropyridine, indole, and piperazine, which may contribute to its diverse range of biological activities.

Properties

IUPAC Name

N-[(1S)-1-(3-fluoropyridin-2-yl)ethyl]-4-(1H-indol-4-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN5O/c1-14(19-16(21)4-3-8-23-19)24-20(27)26-12-10-25(11-13-26)18-6-2-5-17-15(18)7-9-22-17/h2-9,14,22H,10-13H2,1H3,(H,24,27)/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVGRHQWSTCRLGN-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC=N1)F)NC(=O)N2CCN(CC2)C3=CC=CC4=C3C=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C(C=CC=N1)F)NC(=O)N2CCN(CC2)C3=CC=CC4=C3C=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(1S)-1-(3-fluoropyridin-2-yl)ethyl]-4-(1H-indol-4-yl)piperazine-1-carboxamide typically involves multi-step procedures, starting with the preparation of intermediate compounds. One approach might involve the condensation of 3-fluoropyridine with (S)-1-(piperazine-1-carbonyl)-1H-indole, followed by various catalytic hydrogenation and coupling reactions under carefully controlled conditions. Typical reagents might include strong bases (e.g., sodium hydride), coupling agents (e.g., EDC or DCC), and appropriate solvents like dimethylformamide (DMF).

Industrial Production Methods: On an industrial scale, this compound would likely be produced through optimized, scalable routes focusing on yield, purity, and cost-efficiency. Advanced techniques such as continuous flow synthesis or automated parallel synthesis might be employed to streamline production.

Chemical Reactions Analysis

Types of Reactions: N-[(1S)-1-(3-fluoropyridin-2-yl)ethyl]-4-(1H-indol-4-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:

  • Oxidation: : This can modify the compound to introduce hydroxyl groups or oxo groups.

  • Reduction: : Useful for converting specific functional groups to their reduced forms (e.g., converting ketones to alcohols).

  • Substitution: : Particularly nucleophilic or electrophilic substitutions on the indole or pyridine rings.

Common Reagents and Conditions:

  • Oxidation: : Strong oxidizing agents like KMnO4 or PCC.

  • Reduction: : Hydride donors such as NaBH4 or catalytic hydrogenation using Pd/C.

  • Substitution: : Halogenating agents (e.g., NBS for bromination) or nucleophiles like Grignard reagents for additions.

Major Products: These reactions can yield various derivatives, such as hydroxylated products, reduced analogs, or substituted variants with different functional groups added to the aromatic rings.

Scientific Research Applications

N-[(1S)-1-(3-fluoropyridin-2-yl)ethyl]-4-(1H-indol-4-yl)piperazine-1-carboxamide has several applications:

  • Chemistry: : As a precursor or intermediate in the synthesis of more complex molecules.

  • Biology: : As a tool for probing biological systems, especially those involving indole-binding proteins or enzymes.

  • Medicine: : Potential therapeutic applications due to its unique structural features, possibly in cancer treatment, as anti-inflammatory agents, or in neurobiology.

  • Industry: : Utilized in the development of novel materials or as a chemical probe in various industrial processes.

Mechanism of Action

The mechanism by which this compound exerts its effects largely depends on its interactions with specific molecular targets. For instance, it might bind to and modulate the activity of certain enzymes or receptors. The fluoropyridine moiety can enhance the binding affinity and specificity to target proteins, while the indole ring often participates in key protein-ligand interactions. Pathways involved could include modulation of signal transduction processes or altering gene expression patterns.

Comparison with Similar Compounds

Compared to other piperazine- and indole-based compounds, N-[(1S)-1-(3-fluoropyridin-2-yl)ethyl]-4-(1H-indol-4-yl)piperazine-1-carboxamide stands out due to its specific fluoropyridine substitution, which can significantly impact its biological activity and physicochemical properties. Similar compounds might include:

  • Piperazine derivatives: : Such as N-phenylpiperazine and its analogs, which have been studied for their psychoactive effects.

  • Indole derivatives: : Like tryptamines and indole-3-carbinol, known for their roles in neurotransmission and cancer prevention, respectively.

This compound remains unique due to the combined presence of the fluoropyridine and indole moieties within a single molecular framework, offering potential for distinctive interactions and applications in various research domains.

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